1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core with an iodophenyl and a methylphenylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoaniline and 4-methylbenzyl chloride.
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving the starting materials and suitable reagents.
Substitution Reactions: The iodophenyl and methylphenylmethyl groups are introduced through substitution reactions, often using reagents like sodium iodide and methylbenzyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Disruption of Cellular Pathways: Interfering with cellular pathways, leading to changes in cell function or viability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- 1-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- 1-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Uniqueness
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for radiolabeling in biological studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-12-6-8-13(9-7-12)10-14-11-17(21)20(18(14)22)16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSNAFFGWGNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.